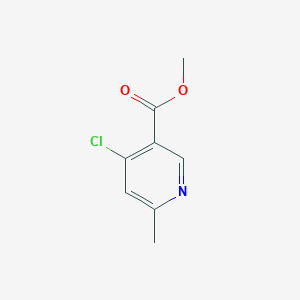

Methyl 4-chloro-6-methylnicotinate

描述

Contextualization within Nicotinic Acid Derivatives Research

Nicotinic acid, a form of vitamin B3, and its derivatives are a cornerstone in pharmaceutical and agrochemical research, known for a wide spectrum of biological activities. guidechem.com The core structure of nicotinic acid has been a versatile scaffold for chemical modification, leading to a vast library of compounds with diverse therapeutic and practical applications. guidechem.com The introduction of various functional groups onto the pyridine (B92270) ring can significantly alter the molecule's physicochemical properties and biological interactions. guidechem.com

Methyl 4-chloro-6-methylnicotinate, with the chemical formula C₈H₈ClNO₂, is a specific esterified and halogenated derivative. smolecule.com Its foundational structure is the methyl ester of nicotinic acid, a compound itself used in various medicinal products. orgsyn.org The addition of a chloro group at the 4-position and a methyl group at the 6-position of the pyridine ring creates a unique electronic and steric profile. smolecule.com This substitution pattern distinguishes it from other well-studied nicotinic acid derivatives, such as methyl 6-methylnicotinate (B8608588) or methyl 4-chloronicotinate, and suggests the potential for novel reactivity and biological activity. smolecule.comnih.gov

The synthesis of such derivatives often involves multi-step processes. For instance, the synthesis of a related compound, methyl 6-methylnicotinate, can be achieved through the esterification of 6-methylnicotinic acid using methanol (B129727) and a sulfuric acid catalyst. environmentclearance.nic.in The synthesis of chlorinated nicotinic acids can be accomplished through various halogenating agents. bldpharm.com While a specific, detailed synthesis for this compound is not extensively documented in mainstream literature, its preparation would likely follow established methodologies for the synthesis of substituted nicotinic acid esters.

Significance in Contemporary Chemical and Biological Sciences

While extensive, dedicated research on the specific biological activities of this compound is limited, its significance lies primarily in its potential as a specialized building block in medicinal and agricultural chemistry. smolecule.com The presence of multiple reactive sites—the ester, the chloro group, and the pyridine nitrogen—makes it a versatile intermediate for the synthesis of more complex molecules.

The chloro-substituent, in particular, serves as a key functional handle for further chemical transformations, such as nucleophilic substitution or cross-coupling reactions. These reactions are fundamental in drug discovery and development, allowing for the introduction of diverse molecular fragments to explore structure-activity relationships. The field of medicinal chemistry increasingly relies on novel building blocks with unique three-dimensional shapes and electronic properties to access new chemical space and develop next-generation therapeutics. researchgate.nettcichemicals.com

The broader class of nicotinic acid derivatives has shown efficacy in various therapeutic areas, and some have been investigated for their potential as insecticides. guidechem.com The specific combination of substituents in this compound could impart desirable properties for such applications, although this remains a subject for future investigation. Its structural similarity to compounds with known biological activity suggests that it could serve as a precursor or an analog in the design of new bioactive agents. smolecule.com

The table below outlines the basic chemical properties of this compound.

| Property | Value | Source |

| IUPAC Name | methyl 4-chloro-6-methylpyridine-3-carboxylate | smolecule.com |

| CAS Number | 886372-05-0 | smolecule.com |

| Molecular Formula | C₈H₈ClNO₂ | smolecule.com |

| Molecular Weight | 185.61 g/mol | smolecule.com |

Below is a comparative table of this compound and related nicotinic acid derivatives.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Differences |

| This compound | C₈H₈ClNO₂ | 185.61 | Chloro at C4, Methyl at C6 |

| Methyl 6-methylnicotinate | C₈H₉NO₂ | 151.16 | Methyl at C6, no Chloro |

| Methyl 4-chloronicotinate | C₇H₆ClNO₂ | 171.58 | Chloro at C4, no Methyl |

| Methyl 2-chloro-4-methylnicotinate | C₈H₈ClNO₂ | 185.61 | Chloro at C2, Methyl at C4 |

Structure

2D Structure

属性

IUPAC Name |

methyl 4-chloro-6-methylpyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO2/c1-5-3-7(9)6(4-10-5)8(11)12-2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAKBQHRUUZLSLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=N1)C(=O)OC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30609404 | |

| Record name | Methyl 4-chloro-6-methylpyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30609404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886372-05-0 | |

| Record name | 3-Pyridinecarboxylic acid, 4-chloro-6-methyl-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886372-05-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 4-chloro-6-methylpyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30609404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Advanced Synthetic Routes to Methyl 4-chloro-6-methylnicotinate

The synthesis of this compound is a multi-step process that relies on foundational reactions, including esterification to form the methyl nicotinate (B505614) core, followed by targeted chlorination of the pyridine (B92270) ring.

Esterification Reactions for Methyl Nicotinate Core Synthesis

The initial phase in the synthesis of the target compound involves the creation of a methyl nicotinate derivative, which serves as a crucial intermediate. This is typically achieved through the esterification of a corresponding carboxylic acid.

A common and effective method for the synthesis of methyl 6-methylnicotinate (B8608588) is the esterification of 6-methylnicotinic acid using methanol (B129727) in the presence of thionyl chloride (SOCl₂). In this reaction, thionyl chloride is not used to form an acyl chloride intermediate as might be expected, but rather it reacts with the excess methanol solvent to generate hydrogen chloride (HCl) in situ. reddit.com This anhydrous generation of HCl provides the acidic catalyst necessary for the esterification reaction to proceed efficiently. reddit.com

The process generally involves adding thionyl chloride dropwise to a chilled solution of the carboxylic acid in methanol under anhydrous conditions. brainly.in The reaction mixture is then typically heated to reflux for an extended period, often overnight, to ensure complete conversion to the methyl ester. brainly.in The workup procedure involves neutralizing the excess acid and extracting the ester product.

Table 1: Reaction Parameters for Esterification with Thionyl Chloride and Methanol

| Parameter | Condition |

|---|---|

| Reactants | 6-methylnicotinic acid, Methanol |

| Reagent/Catalyst | Thionyl Chloride (SOCl₂) |

| Solvent | Methanol (in excess) |

| Temperature | Initial cooling (ice bath), followed by reflux |

| Reaction Time | ~16 hours |

| Key Feature | In situ generation of HCl catalyst |

On an industrial scale, the synthesis of nicotinic acid and its esters, which are valuable chemical precursors, often starts with the oxidation of alkylpyridines. mdpi.com A significant industrial route to produce 6-methylnicotinic acid ester involves the oxidation of 2-methyl-5-ethylpyridine. google.com

This process is characterized by mixing 2-methyl-5-ethylpyridine with at least a molar equivalent of sulfuric acid. The mixture is heated to a high temperature, typically between 140°C and 225°C. google.com Nitric acid is then added continuously, which acts as the oxidizing agent. A key aspect of process optimization is the continuous distillation of water and diluted nitric acid from the reaction mixture, which drives the reaction forward. google.com Following the oxidation, the resulting mixture containing 6-methylnicotinic acid is esterified by adding an alcohol, such as methanol, and heating the solution. google.com The final product is then isolated through concentration, neutralization, extraction, and fractional distillation. google.com This method allows for the production of 6-methylnicotinic acid ester with yields around 65-70%. google.com

Table 2: Industrial Synthesis Process for Methyl 6-methylnicotinate

| Stage | Process Detail | Reagents | Temperature |

|---|---|---|---|

| Oxidation | Oxidation of the ethyl side chain. | 2-methyl-5-ethylpyridine, Sulfuric Acid, Nitric Acid | 140-225°C |

| Esterification | Conversion of the carboxylic acid to its methyl ester. | Methanol | 25°C up to reflux |

| Purification | Isolation of the final product. | Base (for neutralization), Organic Solvent (for extraction) | N/A |

Chlorination Strategies for Pyridine Ring Functionalization

The subsequent phase of the synthesis involves the introduction of a chlorine atom onto the pyridine ring. This functionalization is critical for arriving at the final target compound.

Trichloroisocyanuric acid (TCCA) is recognized as a versatile, efficient, and easy-to-handle reagent for chlorination reactions in organic synthesis. researchgate.net Depending on the reaction conditions, it can act as a source of either electrophilic (Cl⁺) or radical (Cl•) chlorine, allowing for selective transformations. researchgate.net For the chlorination of pyridine rings and other electron-rich aromatic systems, TCCA serves as a potent reagent. researchgate.net While the direct chlorination of the methyl group at the 6-position to form 6-chloromethyl nicotinic acid esters has been documented using TCCA, this reagent is also capable of chlorinating the aromatic ring itself. researchgate.netgoogle.com The reactivity and regioselectivity can often be controlled by the choice of solvent and catalyst. scielo.br

Table 3: Properties of Trichloroisocyanuric Acid (TCCA) as a Reagent

| Property | Description |

|---|---|

| Function | Chlorinating and Oxidizing Agent |

| Safety | Easy and safe to handle, stable |

| Cost | Low cost, suitable for large-scale applications |

| Mechanism | Can release electrophilic (Cl⁺) or radical (Cl•) chlorine |

| Applications | Synthesis of chlorinated arenes, N-chloramines, α-halo-carbonyls |

A highly effective and direct route to this compound involves the use of 4-hydroxy-6-methylnicotinic acid as the starting material. This method achieves both chlorination and esterification in a sequential process.

In this synthesis, 4-hydroxy-6-methylnicotinic acid is first treated with phosphorus oxychloride (POCl₃) and heated under reflux for approximately two hours. chemicalbook.com This step converts the hydroxyl group at the 4-position into a chloro group. After the reaction, the excess phosphorus oxychloride is removed by distillation. The residue is then cooled in an ice bath and treated with anhydrous methanol. chemicalbook.com This addition of methanol serves to esterify the carboxylic acid group at the 3-position. The reaction mixture is typically stirred overnight at room temperature to complete the esterification. chemicalbook.com Following an aqueous workup and extraction with ethyl acetate, the final product is purified, often by flash column chromatography, to yield this compound as a white solid with a high yield of around 91%. chemicalbook.com

Table 4: Synthesis of this compound

| Step | Reagent | Conditions | Outcome |

|---|---|---|---|

| Chlorination | Phosphorus Oxychloride (POCl₃) | Reflux, 2 hours | Conversion of 4-hydroxy group to 4-chloro group |

| Esterification | Anhydrous Methanol | Room temperature, overnight | Esterification of the carboxylic acid |

| Purification | Flash Column Chromatography | 0-20% Ethyl Acetate / Petroleum Ether | Isolation of pure product (91% yield) |

Regioselective Synthesis Approaches

Regioselective synthesis of this compound is critical to ensure the correct placement of the chloro and methyl groups on the pyridine ring. A common and effective strategy involves starting with a precursor that already contains the desired substitution pattern, thereby directing the position of incoming functional groups.

One such approach begins with 4-hydroxy-6-methylnicotinic acid. In this method, the hydroxyl group at the 4-position serves as a precursor to the chloro group. The synthesis proceeds in two main stages:

Chlorination: The 4-hydroxy group is converted to a 4-chloro group. This is typically achieved by treating 4-hydroxy-6-methylnicotinic acid with a strong chlorinating agent like phosphorus oxychloride (POCl₃). The reaction is often heated to reflux to ensure complete conversion.

Esterification: Following the chlorination, the carboxylic acid group at the 3-position is esterified to form the methyl ester. This is accomplished by reacting the intermediate with anhydrous methanol.

This synthetic route is regioselective because the positions of the methyl group (C6) and the chloro group (C4, from the initial hydroxy group) are predetermined by the starting material.

Multi-step Syntheses and Intermediate Derivatization

Multi-step synthetic pathways allow for the construction of the substituted pyridine core from simpler, acyclic precursors and the subsequent modification of functional groups.

A key derivatization in the synthesis of related nicotinic acid compounds is the conversion of an ester to an amide. The preparation of 2-chloro-4-methyl-nicotinamide from its corresponding ethyl ester is achieved through ammonolysis. patsnap.com In a typical procedure, Ethyl 2-chloro-4-methyl-nicotinate is heated in a solvent such as ethylene glycol while ammonia (B1221849) gas is passed through the reaction mixture for an extended period. patsnap.com The reaction progress is monitored, and upon completion, the product is isolated and purified. patsnap.com

Reaction Conditions for Ammonolysis

| Reactant | Reagent | Solvent | Temperature | Time | Product | Molar Yield |

|---|

This data is based on a documented synthesis procedure. patsnap.com

The formation of the pyridine ring itself is a fundamental aspect of synthesizing nicotinate derivatives. One multi-step method involves building the ring from acyclic starting materials like ethyl cyanoacetate and acetone. patsnap.com This process includes condensation reactions to build a carbon chain, followed by a cyclization step to form the heterocyclic ring. patsnap.com

The key steps in this pathway are:

Condensation: Ethyl cyanoacetate and acetone are condensed to form an intermediate. patsnap.com

Further Elaboration: The intermediate reacts with an acetal of N,N-dimethylformamide to generate a conjugated enamine. patsnap.com

Cyclization: The resulting enamine is cyclized in the presence of hydrochloric acid and ethanol to form the substituted pyridine ring, yielding a compound such as Ethyl 2-chloro-4-methyl-nicotinate. patsnap.com

Other strategies for pyridine ring synthesis include iron-catalyzed cyclization of ketoxime acetates and aldehydes and cascade reactions involving the cross-coupling of alkenylboronic acids with ketoxime derivatives. nih.govrsc.org

Chemical Reactions and Reactivity Studies of this compound

The reactivity of this compound is primarily dictated by the electron-deficient nature of the pyridine ring, the presence of a good leaving group (chloride) at the 4-position, and the reactivity of the methyl ester group.

Nucleophilic Aromatic Substitution Reactions on the Pyridine Core

The pyridine ring is electron-deficient due to the electronegative nitrogen atom. This property makes it susceptible to nucleophilic aromatic substitution (SₙAr), particularly when substituted with a good leaving group like chlorine. The chlorine atom at the 4-position (para to the ring nitrogen) is highly activated towards substitution. askfilo.comyoutube.com

When a nucleophile attacks the carbon atom bonded to the chlorine, a negatively charged intermediate (a Meisenheimer complex) is formed. youtube.com The nitrogen atom in the pyridine ring can effectively stabilize this intermediate through resonance by delocalizing the negative charge. askfilo.comyoutube.compearson.com This stabilization lowers the activation energy for the reaction, making the substitution more favorable compared to positions where the charge cannot be delocalized onto the nitrogen, such as the 3-position. askfilo.com

This reactivity allows for the introduction of a wide variety of functional groups at the 4-position by displacing the chloride with various nucleophiles.

Reactivity of Halopyridines in SₙAr

| Position of Chlorine | Reactivity | Rationale |

|---|---|---|

| 2- (ortho) | Reactive | The negative charge in the intermediate can be delocalized onto the electronegative nitrogen atom. youtube.com |

| 4- (para) | Reactive | The negative charge in the intermediate can be delocalized onto the electronegative nitrogen atom. askfilo.comyoutube.com |

Ester Group Transformations

The methyl ester group at the 3-position of this compound can undergo several characteristic transformations.

Hydrolysis: The ester can be hydrolyzed back to the corresponding carboxylic acid (4-chloro-6-methylnicotinic acid). This reaction is typically carried out under acidic or basic conditions. Acid-catalyzed hydrolysis involves protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic for attack by water. Base-catalyzed hydrolysis (saponification) involves the attack of a hydroxide ion on the carbonyl carbon, followed by the loss of the methoxide leaving group.

Transesterification: This reaction involves converting the methyl ester into a different ester (e.g., an ethyl or benzyl ester) by reacting it with another alcohol in the presence of an acid or base catalyst.

Amidation: The ester can be converted into an amide by reacting it with an amine. While direct reaction is possible, it can be slow. In some cases, enzymatic catalysts are used to facilitate the synthesis of nicotinamide (B372718) derivatives from methyl nicotinates. nih.gov For example, the lipase Novozym® 435 has been used to catalyze the reaction between methyl nicotinate derivatives and various amines to produce high yields of the corresponding amides. nih.gov

These transformations of the ester group are valuable for creating a diverse range of derivatives with different physical, chemical, and biological properties.

Reactions at the Methyl Substituent

The methyl group at the 6-position of the pyridine ring in this compound is a potential site for various chemical transformations. The reactivity of methyl groups on pyridine and quinoline rings can be utilized for further functionalization semanticscholar.org. For instance, these methyl groups can undergo oxidation, halogenation, or condensation reactions to introduce new functional groups and build more complex molecular architectures.

Coupling Reactions for Complex Molecule Construction

The chloro-substituent at the 4-position of this compound makes it an excellent candidate for various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the construction of complex molecules by forming new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound with an organic halide. This compound can be coupled with a variety of boronic acids or their esters to introduce new aryl, heteroaryl, or alkyl groups at the 4-position organic-chemistry.orglibretexts.org. The choice of palladium catalyst, ligand, base, and solvent is crucial for the success of the reaction and is often optimized for specific substrates scispace.com. For instance, the coupling of 2,6-dichloropyridines with alkyl pinacol boronic esters has been successfully achieved using a palladium catalyst with a ferrocenylphosphine ligand nih.gov.

Heck Reaction: The Heck reaction is a palladium-catalyzed reaction of an unsaturated halide with an alkene to form a substituted alkene organic-chemistry.org. This compound could potentially be coupled with various alkenes to introduce vinyl groups at the 4-position. The reaction typically requires a palladium catalyst and a base.

Buchwald-Hartwig Amination: This reaction is a palladium-catalyzed method for the formation of carbon-nitrogen bonds by coupling an aryl halide with an amine wikipedia.orgorganic-chemistry.org. This compound can be reacted with a wide range of primary and secondary amines to synthesize 4-amino-substituted nicotinic acid derivatives. The choice of a suitable palladium catalyst and a bulky electron-rich phosphine ligand is critical for achieving high yields, especially with less reactive aryl chlorides researchgate.net.

Table 3: Overview of Potential Coupling Reactions for this compound

| Reaction | Coupling Partner | Bond Formed | Key Components |

| Suzuki-Miyaura | Boronic acid/ester | C-C | Pd catalyst, ligand, base organic-chemistry.orglibretexts.org |

| Heck | Alkene | C-C | Pd catalyst, base organic-chemistry.org |

| Buchwald-Hartwig | Amine | C-N | Pd catalyst, ligand, base wikipedia.orgorganic-chemistry.org |

Reaction Monitoring and Optimization Techniques

In-process Analytical Techniques (e.g., LC-MS, TLC)

Effective monitoring of chemical reactions is crucial for ensuring complete conversion of starting materials, identifying the formation of intermediates and byproducts, and determining the optimal reaction time. For reactions involving this compound, several in-process analytical techniques can be employed.

Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and cost-effective technique for monitoring the progress of a reaction. In the synthesis of a related compound, methyl 4-bromo-6-methylnicotinate, TLC was used to monitor the disappearance of the starting material rsc.org. By spotting the reaction mixture on a TLC plate alongside the starting material and developing the plate in an appropriate solvent system, the progress of the reaction can be qualitatively assessed.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. It can be used to monitor the disappearance of reactants and the appearance of products in a reaction mixture, providing both retention time and mass-to-charge ratio information for each component. This allows for the unambiguous identification of the compounds of interest. LC-MS/MS methods have been developed for the simultaneous determination of nicotinic acid and its metabolites in biological samples, demonstrating the utility of this technique for analyzing compounds with a similar pyridine core structure researchgate.netresearchgate.netnih.govbevital.no.

Optimization of Reaction Conditions (Temperature, Solvents, Catalysts)

The optimization of reaction conditions is a critical step in the development of efficient and scalable synthetic processes. For the synthesis and subsequent transformations of this compound, several parameters can be optimized.

Temperature: The reaction temperature can have a significant impact on the reaction rate and selectivity. For instance, in the synthesis of methyl 6-methylnicotinate through the oxidation of 2-methyl-5-ethylpyridine followed by esterification, the oxidation step is carried out at elevated temperatures of 140 to 225 °C google.com. The subsequent esterification is then performed at a temperature ranging from 25 °C to the reflux temperature of the alcohol used google.com.

Solvents: The choice of solvent can influence the solubility of reactants and reagents, as well as the reaction kinetics and pathway. In the synthesis of related nicotinic acid derivatives, various solvents such as dichloromethane (DCM), methanol, and dimethylformamide (DMF) have been employed rsc.orgenvironmentclearance.nic.in. The selection of an appropriate solvent is crucial for achieving optimal results.

Catalysts: Catalysts play a vital role in many organic reactions by increasing the reaction rate and influencing the selectivity. In the synthesis of methyl nicotinate, molybdenum oxide supported on silica (MoO3/SiO2) has been used as a bifunctional catalyst for the esterification reaction researchgate.net. For coupling reactions of this compound, the choice of palladium catalyst and ligand is of utmost importance for achieving high efficiency and selectivity scispace.comnih.gov.

Table 4: Parameters for Optimization in the Synthesis and Reactions of this compound

| Parameter | Influence on Reaction |

| Temperature | Affects reaction rate and can influence selectivity and byproduct formation. |

| Solvent | Impacts solubility, reaction kinetics, and can play a role in the reaction mechanism. |

| Catalyst | Increases reaction rate and can control the chemo-, regio-, and stereoselectivity of the transformation. |

| Base | Often required in coupling and hydrolysis reactions to facilitate the reaction. |

| Concentration | Can influence the reaction rate and the formation of intermolecular versus intramolecular products. |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone for understanding the intrinsic properties of a molecule. Methodologies such as Density Functional Theory (DFT) are routinely used to explore molecular structure, reactivity, and electronic characteristics.

There are no specific DFT studies published in the public domain for Methyl 4-chloro-6-methylnicotinate. Such studies would typically provide valuable insights into the molecule's geometry, stability, and electronic distribution.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and kinetic stability. The energy gap between them indicates the energy required for electronic excitation. For this compound, there is no published data on its HOMO-LUMO energy gap.

Electrostatic Potential (ESP) maps are used to visualize the charge distribution of a molecule and predict sites for electrophilic and nucleophilic attack. Similarly, Fukui functions provide a quantitative measure of a site's reactivity. No ESP maps or Fukui function analyses for this compound have been found in the scientific literature.

The Atoms in Molecules (AIM) theory and the Electron Localization Function (ELF) are advanced computational tools used to analyze the nature of chemical bonds and electron localization within a molecule. These analyses would offer a deeper understanding of the bonding in this compound, but no such studies have been published.

Molecular dynamics simulations are powerful for studying the conformational changes and dynamic behavior of molecules over time. There is no information available regarding molecular dynamics simulations performed on this compound.

Density Functional Theory (DFT) Studies on Molecular Structure and Electronic Properties

Spectroscopic Property Predictions

Theoretical calculations are often employed to predict spectroscopic properties such as IR, Raman, and NMR spectra. These predictions can aid in the experimental characterization of a compound. However, no predicted spectroscopic data for this compound is available in the public research domain.

Theoretical IR, Raman, and SERS Spectra

Theoretical calculations of Infrared (IR) and Raman spectra are instrumental in identifying and characterizing chemical compounds. These techniques are based on the vibrational modes of a molecule. Density Functional Theory (DFT) is a common method used for these calculations, often providing a good correlation with experimental data.

While no specific theoretical IR or Raman spectra for this compound have been published, a general approach would involve optimizing the molecule's geometry using a suitable level of theory (e.g., B3LYP with a 6-31G(d,p) basis set) and then calculating the vibrational frequencies. The resulting theoretical spectra would show characteristic peaks corresponding to the various functional groups present in the molecule, such as the C=O stretch of the ester, the C-Cl stretch, the C-N vibrations of the pyridine (B92270) ring, and the various C-H bending and stretching modes.

Surface-Enhanced Raman Spectroscopy (SERS) is a technique that provides greatly enhanced Raman signals from molecules adsorbed on certain metal surfaces. Theoretical SERS studies for this compound would involve modeling the interaction of the molecule with a metal nanostructure (e.g., a silver or gold cluster) to predict which vibrational modes would be most enhanced. This information is crucial for potential applications in trace analysis.

UV-Vis Spectroscopy and TD-DFT Analysis of Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for theoretically predicting UV-Vis spectra. This analysis involves calculating the excitation energies and oscillator strengths of the electronic transitions. mdpi.com

For this compound, a TD-DFT analysis would predict the wavelengths of maximum absorption (λmax) and provide insights into the nature of the electronic transitions (e.g., n→π* or π→π*). These transitions are influenced by the substituents on the pyridine ring—the chloro, methyl, and methyl ester groups. The analysis would involve the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), with the energy difference between them being a key factor in the absorption wavelength.

Without specific studies on this compound, one can only hypothesize that the electronic transitions would be characteristic of a substituted pyridine system.

Predictive Modeling for Synthetic Accessibility and Reactivity

Predictive models for synthetic accessibility aim to estimate how easily a compound can be synthesized. These models often use algorithms that analyze the structural complexity of a molecule, the presence of certain functional groups, and the commercial availability of starting materials. nih.gov For this compound, a synthetic accessibility score could be calculated using various available software tools, which would be valuable for chemists planning its synthesis.

Predictive models for reactivity, often based on Quantitative Structure-Activity Relationship (QSAR) principles, can forecast how a molecule will behave in chemical reactions. For this compound, such models could predict its susceptibility to nucleophilic aromatic substitution (a common reaction for chloropyridines) or its reactivity at the ester group. These models often use calculated electronic parameters, such as atomic charges and frontier molecular orbital energies, to predict reaction sites.

Applications in Medicinal Chemistry Research

Derivatization for Enhanced Biological Activity

The chemical structure of Methyl 4-chloro-6-methylnicotinate offers several sites for derivatization to enhance biological activity. The chlorine atom at the 4-position is a key site for nucleophilic substitution reactions, allowing for the introduction of various functional groups. Additionally, the methyl ester at the 3-position can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to a wide range of amides, esters, and other functionalities. The methyl group at the 6-position can also be modified, although this is less common. Through these modifications, novel derivatives with potentially improved potency, selectivity, and pharmacokinetic properties can be synthesized.

Structure-Activity Relationship (SAR) Studies of Derivatives

Structure-activity relationship (SAR) studies are crucial for optimizing lead compounds in drug discovery. For derivatives of this compound, SAR studies would systematically explore how different substituents at various positions on the pyridine (B92270) ring influence biological activity. For instance, varying the nature of the substituent introduced at the 4-position (e.g., different amines, thiols, or alkoxy groups) could significantly impact the compound's interaction with a biological target. Similarly, modifications to the ester group at the 3-position could affect the molecule's solubility, cell permeability, and metabolic stability. A systematic SAR investigation would aim to identify the key structural features required for optimal biological activity and to guide the design of more potent and selective analogs.

Protein-Ligand Docking and in silico Bioactivity Predictions

In modern drug discovery, computational methods such as protein-ligand docking are invaluable for predicting the binding of small molecules to biological targets. For derivatives of this compound, docking studies could be employed to visualize and analyze their interactions with the active site of a target protein. These in silico predictions can help to rationalize observed SAR data and to prioritize the synthesis of new derivatives with potentially higher binding affinities. Molecular modeling can also be used to predict the absorption, distribution, metabolism, and excretion (ADME) properties of the designed compounds, further guiding the optimization process.

Pharmacological Investigations of Derivatives and Analogs

Following synthesis and in silico evaluation, promising derivatives of this compound would undergo rigorous pharmacological testing. This would involve a battery of in vitro and in vivo assays to determine their biological activity, potency, selectivity, and potential therapeutic efficacy. Depending on the intended therapeutic area, these investigations could include enzyme inhibition assays, receptor binding studies, cell-based functional assays, and animal models of disease. The data from these pharmacological studies are essential for validating the therapeutic potential of the novel compounds and for advancing them into further preclinical and clinical development.

Applications in Agrochemical Research

Utilization as an Intermediate in Agrochemical Synthesis

Methyl 4-chloro-6-methylnicotinate is primarily valued in agrochemical research as a precursor for the synthesis of more complex molecules. smolecule.com The structure of this compound, featuring a substituted pyridine (B92270) ring, is a common motif in many biologically active compounds. In the context of agrochemicals, its properties are being explored for potential use in the development of herbicides and fungicides. smolecule.com

| Reactant/Product | Chemical Name | Role in Synthesis |

| Starting Material | 4-Hydroxy-6-methylnicotinic acid | Precursor to the chlorinated intermediate |

| Reagent | Phosphorus oxychloride | Chlorinating agent |

| Reagent | Methanol (B129727) | Esterifying agent |

| Product | This compound | The target intermediate compound |

Design and Synthesis of Novel Agrochemical Candidates

The chemical structure of this compound makes it a valuable starting point for the design and synthesis of novel agrochemical candidates. The chlorine atom at the 4-position of the pyridine ring is a key reactive site, allowing for nucleophilic substitution reactions. This enables the introduction of various functional groups, which can significantly alter the biological activity of the resulting molecule.

In the research and development of new agrochemicals, chemists often synthesize a library of related compounds by modifying a central scaffold like this compound. These new derivatives are then screened for their herbicidal, fungicidal, or insecticidal properties. The goal is to identify a novel compound with high efficacy against target pests and low toxicity to non-target organisms. The process of creating these novel candidates involves strategic chemical modifications to explore the structure-activity relationship of the nicotinic acid scaffold. While the potential for this compound in creating novel agrochemicals is recognized, specific examples of such research leading to viable agrochemical candidates are not extensively detailed in the public domain.

常见问题

Q. How can systematic reviews address conflicting data in structure-activity relationships (SAR)?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。